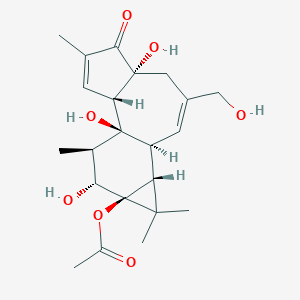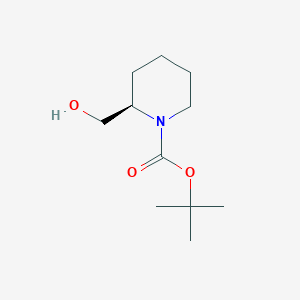
Gln-val-val-cys(npys)-gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Gln-val-val-cys(npys)-gly-NH2 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, nitro, and disulfide groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the disulfide bond: This can be achieved by reacting thiol-containing intermediates under oxidative conditions.
Peptide bond formation: This involves coupling amino acids or peptide fragments using reagents such as carbodiimides or other peptide coupling agents.
Introduction of the nitro group: This can be done through nitration reactions using reagents like nitric acid or nitronium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of automated peptide synthesizers: for efficient peptide bond formation.
Optimization of reaction conditions: such as temperature, solvent, and pH to ensure high yield and minimal side reactions.
Purification techniques: such as chromatography to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study protein-protein interactions, particularly those involving disulfide bonds. It can also serve as a model compound for studying the effects of nitro groups on biological activity.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its multiple functional groups allow for the attachment of various therapeutic moieties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers with specific properties. It can also be used in the synthesis of specialty chemicals.
作用机制
The mechanism of action of this compound depends on its specific application. For example:
In biological systems: , the disulfide bond can undergo redox reactions, which can modulate protein function.
In medicinal chemistry: , the nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
Gln-val-val-cys(npys)-gly-NH2: is similar to other peptide-based compounds with disulfide bonds and nitro groups.
Uniqueness
- The presence of both a nitro group and a disulfide bond in the same molecule is relatively rare, making this compound unique. This combination of functional groups can impart distinct chemical and biological properties, such as redox activity and potential for bioconjugation.
属性
CAS 编号 |
134152-14-0 |
|---|---|
分子式 |
C25H39N9O8S2 |
分子量 |
657.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1 |
InChI 键 |
MMDCGJKQVAIXIF-SLUIBLPYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |
序列 |
QVVXG |
同义词 |
Gln-Val-Val-Cys(NpyS)-Gly-NH2 glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B159444.png)





![16beta-(Acetyloxy)-3beta-[[4-O-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-6-deoxy-3-O-methyl-beta-D-glucop](/img/structure/B159457.png)
